molecular formula C8H15N3O B13314792 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13314792
M. Wt: 169.22 g/mol
InChI Key: ODPRIPQEISMJMM-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(3-methylbutylidene)-1-butanamine
  • Butanamide, 3-methyl-N-butyl

Uniqueness

Compared to similar compounds, 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H15N3O/c1-6(2)4-5-9-8-10-7(3)11-12-8/h6H,4-5H2,1-3H3,(H,9,10,11)

InChI Key

ODPRIPQEISMJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCCC(C)C

Origin of Product

United States

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